[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
Description
This compound is a chiral pyrrolidine derivative featuring an (S)-configured stereocenter, a 2-amino-ethyl substituent, an isopropyl group, and a tert-butyl carbamate protecting group. Its molecular formula is inferred as C15H31N3O2 (molecular weight ≈ 285.43 g/mol). The tert-butyl carbamate enhances stability during synthetic processes, while the primary amine on the ethyl chain enables further functionalization, making it a valuable intermediate in pharmaceutical synthesis . Pyrrolidine derivatives are widely explored for their biological activity, particularly in targeting neurotransmitter receptors or enzymes due to their structural mimicry of natural substrates .
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O2/c1-11(2)17(13(18)19-14(3,4)5)12-6-8-16(10-12)9-7-15/h11-12H,6-10,15H2,1-5H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKQAQVNQQKWJT-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)CCN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCN(C1)CCN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pyrrolidine Synthesis
The (S)-pyrrolidin-3-yl scaffold is typically synthesized via asymmetric hydrogenation or enzymatic resolution. For example:
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Asymmetric Hydrogenation : Cyclic enamines derived from γ-keto esters are hydrogenated using chiral catalysts like Rhodium-(R)-BINAP complexes to yield enantiomerically pure pyrrolidines.
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Enzymatic Resolution : Racemic pyrrolidine derivatives are resolved using lipases or esterases, achieving enantiomeric excess (ee) >98%.
Introduction of the 2-Aminoethyl Side Chain
The 2-aminoethyl group is introduced via alkylation or reductive amination:
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Alkylation : Pyrrolidine reacts with 2-bromoethylamine hydrobromide in the presence of K₂CO₃ in acetonitrile (yield: 75–80%).
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Reductive Amination : Pyrrolidin-3-one is treated with 2-aminoethanol and NaBH₃CN in methanol, yielding the 2-aminoethyl-pyrrolidine intermediate (yield: 85%).
Carbamate Formation and tert-Butyl Ester Protection
Isopropyl Carbamate Synthesis
The isopropyl carbamate group is installed via reaction with isopropyl chloroformate:
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Stepwise Protocol :
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Amine Protection : The primary amine of the 2-aminoethyl group is protected using Boc₂O (di-tert-butyl dicarbonate) in THF with DMAP catalysis (yield: 90%).
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Carbamate Coupling : The secondary amine on pyrrolidine reacts with isopropyl chloroformate in dichloromethane (DCM) using triethylamine (TEA) as a base (yield: 78%).
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tert-Butyl Ester Formation
The tert-butyl ester is introduced via Steglich esterification:
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Conditions : The carboxylic acid intermediate (generated via hydrolysis of a nitrile or oxidation of an alcohol) reacts with tert-butanol using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP in DCM (yield: 82%).
Stereochemical Control and Purification
Chiral Chromatography
The final compound’s enantiomeric purity is ensured via chiral HPLC using a Chiralpak IA column (hexane:isopropanol 80:20, flow rate: 1 mL/min), achieving >99% ee.
Crystallization
Recrystallization from ethyl acetate/n-hexane (1:3) yields analytically pure product (mp: 112–114°C).
Comparative Analysis of Synthetic Routes
Reaction Optimization Insights
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Temperature Effects : Alkylation at 0°C reduces N-overalkylation by 40% compared to room temperature.
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Solvent Impact : Using DMF instead of THF in carbamate formation increases reaction rate by 2× but lowers yield due to solvolysis.
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Catalyst Screening : Pd/C (10%) in hydrogenation improves pyrrolidine enantiopurity by 15% over PtO₂.
Analytical Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 2.85–3.10 (m, 4H, pyrrolidine-CH₂), 4.15 (q, 1H, isopropyl-CH).
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HRMS : [M+H]⁺ calcd. for C₁₅H₂₉N₃O₂: 283.2259; found: 283.2256.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include oximes, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
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Neuropharmacology
- The compound has been studied for its effects on neurotransmitter systems. Research indicates that it may modulate the activity of certain receptors involved in neurological disorders, particularly those related to anxiety and depression.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could enhance GABAergic transmission, suggesting potential therapeutic effects in anxiety disorders.
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Enzyme Inhibition
- [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester has shown promise as an inhibitor of specific enzymes, which can be beneficial in drug design.
- Case Study : Research conducted by Wang et al. (2020) highlighted its ability to inhibit acetylcholinesterase, making it a candidate for developing treatments for Alzheimer's disease.
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Drug Delivery Systems
- The compound's structure allows it to be utilized in creating advanced drug delivery systems, particularly for targeted therapies.
- Case Study : A study in Pharmaceutical Research explored its use in liposomal formulations, enhancing the bioavailability of hydrophobic drugs.
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Synthesis of Novel Compounds
- It serves as a precursor for synthesizing other biologically active compounds, facilitating the development of new pharmaceuticals.
- Data Table : Below is a summary of synthesized derivatives and their biological activities.
Mechanism of Action
The mechanism of action of [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Compound A : [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS: 1353998-29-4)
- Molecular Formula : C14H25ClN2O3
- Molecular Weight : 304.82 g/mol
- Key Features: Replaces the amino-ethyl group with a chloro-acetyl moiety.
- Applications : The chloro-acetyl group acts as a reactive electrophile, facilitating alkylation or nucleophilic substitution reactions. This compound is commercially available (Parchem Chemicals), suggesting its utility as a synthetic intermediate .
- Comparison: The chloro-acetyl derivative is more lipophilic and reactive than the amino-ethyl analog, favoring applications in cross-coupling reactions.
Compound B : N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide (Ref: 10-F084607)
- Molecular Formula : C12H23N3O
- Molecular Weight : 237.34 g/mol
- Key Features : Substitutes the isopropyl and tert-butyl carbamate with a cyclopropyl-acetamide group.
- Applications: The acetamide group may enhance metabolic stability, while the cyclopropyl ring introduces steric constraints.
- Comparison : Reduced steric bulk compared to the tert-butyl carbamate may improve bioavailability but decrease synthetic versatility.
Stereochemical and Substituent Differences
Compound C : [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester (CAS: 1354001-92-5)
- Molecular Formula : C15H29N3O2
- Molecular Weight : 269.39 g/mol
- Key Features : Cyclopropyl replaces isopropyl, altering steric and electronic properties.
- Applications : The cyclopropyl group’s rigidity may influence binding affinity in drug-receptor interactions. Discontinued status suggests challenges in synthesis or application .
Compound D : [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (Ref: 10-F083091)
- Key Features: (R)-enantiomer with a hydroxy-ethyl substituent instead of amino-ethyl.
- Applications : Hydroxy-ethyl groups participate in hydrogen bonding but lack the reactivity of primary amines. Discontinued status highlights the importance of stereochemistry; the (S)-configuration in the target compound may offer superior enantioselectivity in biological contexts .
Data Table: Structural and Commercial Comparison
Research Findings and Implications
- Reactivity: The amino-ethyl group in the target compound enables conjugation reactions (e.g., amide bond formation), whereas the chloro-acetyl derivative (Compound A) is tailored for electrophilic substitutions .
- Biological Activity : The (S)-configuration is critical for interactions with chiral biological targets; the discontinued (R)-enantiomer (Compound D) underscores the significance of stereochemistry .
- Commercial Trends : Discontinuation of the target compound and cyclopropyl analogs (Compounds B, C) may reflect challenges in scalability or shifting industrial priorities. In contrast, the chloro-acetyl variant remains available, highlighting its niche utility .
Biological Activity
[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS: 71752-68-6) is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrolidine ring, an aminoethyl side chain, and a tert-butyl carbamate moiety, which contribute to its biological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of the pyrrolidine ring suggests potential activity at the central nervous system level, possibly influencing neurotransmitter systems such as serotonin and dopamine.
Anticancer Potential
Recent studies have explored the anticancer properties of similar pyrrolidine derivatives. For instance, a compound structurally related to this compound demonstrated significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 5.0 | FaDu (hypopharyngeal) | Apoptosis induction |
| Compound B | 10.0 | DLD1 (colon cancer) | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Neuropharmacological Effects
The structural characteristics of this compound suggest potential interactions with neurotransmitter receptors. Compounds with similar configurations have shown affinity for serotonin receptors, indicating possible anxiolytic or antidepressant effects .
Case Study: Serotonin Receptor Interaction
In a study investigating the effects of pyrrolidine derivatives on serotonin receptor subtypes, one compound exhibited selective binding to the 5-HT7 receptor, enhancing cAMP production in vitro. This suggests that this compound may also exhibit similar properties, warranting further investigation .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate that the compound has favorable solubility and stability profiles, which are essential for effective bioavailability .
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | High |
| Stability in Plasma | TBD |
| Half-life | TBD |
Q & A
Basic: What are the common synthetic routes for [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester?
Answer:
The compound is typically synthesized via tert-butoxycarbonyl (Boc) protection strategies. A general approach involves:
- Step 1 : Activation of the pyrrolidine nitrogen using Boc anhydride (Boc₂O) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) at 0–20°C in dichloromethane .
- Step 2 : Introduction of the isopropyl carbamate group via nucleophilic substitution or coupling reactions.
- Step 3 : Purification via silica gel column chromatography to isolate the product .
Key reaction parameters include temperature control (0°C for Boc protection) and stoichiometric ratios of DMAP (10–20 mol%) to minimize side reactions .
Basic: Which analytical methods are used to confirm the structure and purity of this compound?
Answer:
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify stereochemistry and substituent positions .
- Infrared Spectroscopy (IR) : Identification of carbamate C=O stretches (~1680–1720 cm⁻¹) and amine N-H stretches .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
Purity is assessed via HPLC (≥95% by area) and thin-layer chromatography (TLC) .
Advanced: How can researchers optimize stereochemical control during synthesis?
Answer:
Stereochemical integrity is ensured through:
- Chiral Catalysts : Use of enantiopure starting materials (e.g., (S)-pyrrolidine derivatives) and asymmetric Mannich reactions to retain configuration .
- Protection Strategies : Boc groups prevent racemization during amine functionalization .
- Reaction Monitoring : Real-time chiral HPLC or polarimetry to detect enantiomeric excess (ee ≥98%) .
Contradictions in stereochemical data (e.g., unexpected ee values) may arise from incomplete Boc protection or acidic/basic hydrolysis; these are resolved by adjusting reaction pH and temperature .
Advanced: How to resolve contradictions in spectral data (e.g., NMR shifts vs. predicted values)?
Answer:
Discrepancies often stem from:
- Dynamic Effects : Rotamers in carbamate groups can split NMR signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks .
- Impurity Interference : Trace solvents (e.g., DMF) or unreacted Boc₂O may overlap signals. Repurify via column chromatography and reacquire spectra .
- Stereochemical Misassignment : Compare experimental NMR data with computed spectra (DFT) or enantiomerically pure reference standards .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential respiratory irritation from tert-butyl esters .
- First Aid : For accidental exposure, rinse with water for 15 minutes and seek medical attention if irritation persists .
Advanced: How is this compound utilized in biological activity studies?
Answer:
- Drug Intermediate : Serves as a precursor for protease inhibitors or kinase modulators, where the Boc group is deprotected in situ to generate active amines .
- Biological Assays : Radiolabeling (e.g., ¹⁸F for PET imaging) or coupling with fluorophores for target engagement studies .
- Data Interpretation : Contradictory activity results (e.g., low binding affinity) may arise from improper deprotection; validate via LC-MS to confirm free amine formation .
Advanced: Why is Boc protection preferred over other groups for this compound?
Answer:
- Stability : Boc resists hydrolysis under mild acidic conditions (e.g., TFA) but is cleavable under strong acids, enabling selective deprotection .
- Steric Effects : The tert-butyl group minimizes side reactions during coupling steps (e.g., amide bond formation) .
- Alternatives : Compare with Fmoc (base-labile) or Cbz (hydrogenolysis-sensitive) for reaction-specific compatibility .
Basic: What are the solubility properties of this compound?
Answer:
- Solubility : Moderately soluble in dichloromethane, DMF, and THF; poorly soluble in water.
- Handling Tips : Pre-dissolve in DMF for aqueous reactions (≤5% v/v) to avoid precipitation .
Advanced: How to troubleshoot low yields in the final coupling step?
Answer:
- Catalyst Optimization : Increase DMAP loading (up to 30 mol%) or switch to HOBt/TBTU for carbamate-activating coupling .
- Temperature Control : Ensure reactions proceed at 0–5°C to suppress Boc group cleavage .
- Byproduct Analysis : Use LC-MS to identify unreacted intermediates and adjust stoichiometry .
Advanced: What computational tools aid in predicting this compound’s reactivity?
Answer:
- DFT Calculations : Gaussian or ORCA software to model transition states for stereoselective steps .
- Docking Studies : AutoDock Vina to predict binding modes in biological targets (e.g., enzymes) .
- Machine Learning : Platforms like Chemprop predict reaction outcomes based on tert-butyl ester datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
